molecular formula C9H11N3S B15261903 N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B15261903
M. Wt: 193.27 g/mol
InChI Key: DIKPIWMDERKPOY-UHFFFAOYSA-N
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Description

N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and materials science. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with pyridine derivatives, which undergo a series of reactions to form the thiazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival. This inhibition can lead to the suppression of tumor growth and proliferation. The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

N-Propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-propyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C9H11N3S/c1-2-5-11-9-12-7-4-3-6-10-8(7)13-9/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

DIKPIWMDERKPOY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC2=C(S1)N=CC=C2

Origin of Product

United States

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